Desmethyl Lacosamide
CAS No.: 175481-38-6
Cat. No.: VC21346879
Molecular Formula: C12H16N2O3
Molecular Weight: 236.27 g/mol
Purity: > 95%
* For research use only. Not for human or veterinary use.

CAS No. | 175481-38-6 |
---|---|
Molecular Formula | C12H16N2O3 |
Molecular Weight | 236.27 g/mol |
IUPAC Name | (2R)-2-acetamido-N-benzyl-3-hydroxypropanamide |
Standard InChI | InChI=1S/C12H16N2O3/c1-9(16)14-11(8-15)12(17)13-7-10-5-3-2-4-6-10/h2-6,11,15H,7-8H2,1H3,(H,13,17)(H,14,16)/t11-/m1/s1 |
Standard InChI Key | XRKSCJLQKGLSKU-LLVKDONJSA-N |
Isomeric SMILES | CC(=O)N[C@H](CO)C(=O)NCC1=CC=CC=C1 |
SMILES | CC(=O)NC(CO)C(=O)NCC1=CC=CC=C1 |
Canonical SMILES | CC(=O)NC(CO)C(=O)NCC1=CC=CC=C1 |
Appearance | White to Off-White Solid |
Melting Point | 138-140°C |
Chemical Identity and Structure
Desmethyl Lacosamide is characterized by the molecular formula C12H16N2O3 and possesses a molecular weight of 236.3 g/mol . As its name suggests, this compound results from the demethylation of Lacosamide, which has the molecular formula C13H18N2O3 and a molecular weight of 250.29 Da .
Structurally, Desmethyl Lacosamide differs from its parent compound by the absence of a methyl group in the methoxy position. While Lacosamide is chemically identified as (R)-2-acetamido-N-benzyl-3-methoxypropanamide, Desmethyl Lacosamide represents the demethylated derivative of this structure .
Table 1: Comparative Chemical Properties of Lacosamide and Desmethyl Lacosamide
Property | Lacosamide | Desmethyl Lacosamide |
---|---|---|
Molecular Formula | C13H18N2O3 | C12H16N2O3 |
Molecular Weight | 250.29 Da | 236.3 g/mol |
Physical Form | White to yellow crystalline powder | Solid |
IUPAC Name | (2R)-N-benzyl-2-acetamido-3-methoxypropanamide | Not specified in available research |
Metabolic Formation and Pathways
Desmethyl Lacosamide is formed through the metabolic transformation of Lacosamide in the human body. This metabolic process involves the cytochrome P450 enzyme system, with particular involvement of CYP3A4, CYP2C9, and CYP2C19 isoenzymes .
Pharmacokinetic Profile
The pharmacokinetic characteristics of Desmethyl Lacosamide have been studied primarily in the context of Lacosamide administration. Following oral or intravenous administration of Lacosamide, Desmethyl Lacosamide appears in the systemic circulation as a product of metabolic processes .
A notable pharmacokinetic parameter is the elimination half-life of Desmethyl Lacosamide, which ranges from 15 to 23 hours . This is slightly longer than the 13-hour half-life of the parent compound Lacosamide, suggesting a more prolonged presence in the body .
Table 2: Comparative Pharmacokinetic Parameters of Lacosamide and Desmethyl Lacosamide
Parameter | Lacosamide | Desmethyl Lacosamide |
---|---|---|
Elimination Half-life | Approximately 13 hours | 15-23 hours |
Percentage in Urinary Excretion | Approximately 40% (unchanged) | Approximately 30% |
Formation Rate | Not applicable | Approximately 30% of administered Lacosamide |
Individual Variability in Metabolism
A significant aspect of Desmethyl Lacosamide formation involves individual variability based on genetic polymorphisms in the CYP2C19 enzyme. Research has identified substantial differences in the metabolism of Lacosamide between individuals classified as poor metabolizers versus extensive metabolizers of CYP2C19 substrates .
In poor metabolizers of CYP2C19, plasma concentrations and urinary excretion of Desmethyl Lacosamide are reduced by approximately 70% compared to extensive metabolizers . This reduction reflects the diminished capacity for the metabolic conversion of Lacosamide to its desmethyl form in these individuals.
Table 3: Impact of CYP2C19 Metabolizer Status on Desmethyl Lacosamide Parameters
Parameter | Poor Metabolizers | Extensive Metabolizers | Percentage Difference |
---|---|---|---|
Plasma Concentration | Reduced | Reference level | Approximately 70% lower |
Urinary Excretion | Reduced | Reference level | Approximately 70% lower |
Despite these significant differences in Desmethyl Lacosamide formation, research indicates that no clinically relevant differences in the pharmacokinetics of Lacosamide itself were observed between poor and extensive metabolizers of CYP2C19 . This suggests that alternative metabolic pathways or elimination routes may compensate for reduced formation of Desmethyl Lacosamide in poor metabolizers, maintaining consistent therapeutic levels of the parent compound.
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